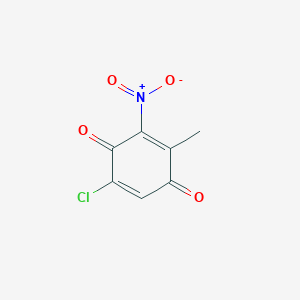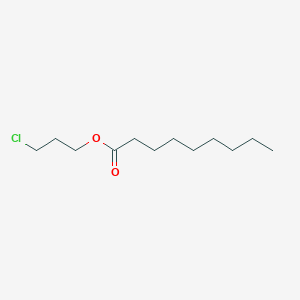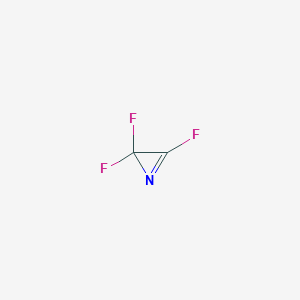
2,2,3-Trifluoro-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trifluoro-2H-azirene: is a three-membered heterocyclic compound containing a nitrogen atom and three fluorine atoms It belongs to the class of azirines, which are known for their high reactivity due to the ring strain in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thermolysis of Vinyl Azides: One common method to synthesize 2H-azirines, including 2,2,3-Trifluoro-2H-azirene, is through the thermolysis of vinyl azides.
Oxidation of Aziridines: Another method involves the oxidation of aziridines.
Photolysis of Isoxazoles: Isoxazoles can be photolyzed to generate azirines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic and Electrophilic Reactions: Due to the ring strain, 2H-azirines can act as both nucleophiles and electrophiles in various chemical transformations.
Hydrolysis: Azirines readily hydrolyze to give aminoketones, which can further undergo self-condensation.
Common Reagents and Conditions:
Oxidizing Agents: Peracids for the oxidation of aziridines.
UV Light: For the photolysis of isoxazoles.
Water: For hydrolysis reactions.
Major Products:
Nitrile Ylides: Formed during photolysis.
Aminoketones: Formed during hydrolysis.
Scientific Research Applications
Chemistry: 2,2,3-Trifluoro-2H-azirene is used as a valuable synthon in organic synthesis. Its high reactivity makes it suitable for constructing various heterocyclic compounds, such as indoles, pyrroles, and oxazoles .
Biology and Medicine: They are being explored for their use in drug development and bioconjugation .
Industry: In the industrial sector, azirines are used in the synthesis of fine chemicals and pharmaceuticals. Their ability to act as building blocks for complex molecules makes them valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism by which 2,2,3-Trifluoro-2H-azirene exerts its effects is primarily through its high reactivity due to ring strain. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, or dipolarophile. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2H-Azirine: The parent compound of 2,2,3-Trifluoro-2H-azirene, which lacks the trifluoro substitution.
Aziridines: Saturated analogues of azirines, which are less reactive due to the absence of ring strain.
Isoxazoles: Precursors to azirines through photolysis.
Uniqueness: The trifluoro substitution can also impart unique electronic properties, making it distinct from other azirines and aziridines .
Properties
CAS No. |
89555-01-1 |
|---|---|
Molecular Formula |
C2F3N |
Molecular Weight |
95.02 g/mol |
IUPAC Name |
2,2,3-trifluoroazirine |
InChI |
InChI=1S/C2F3N/c3-1-2(4,5)6-1 |
InChI Key |
HEWLUMAUWWNPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC1(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14375190.png)
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
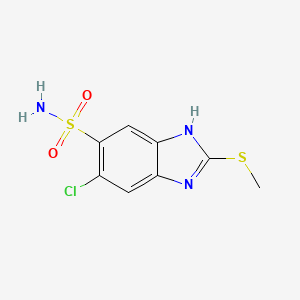
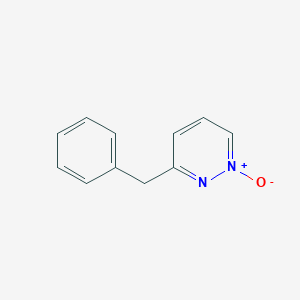
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
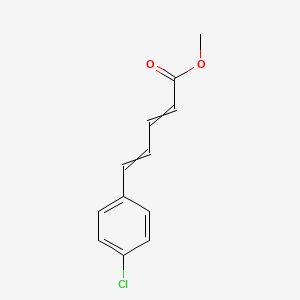

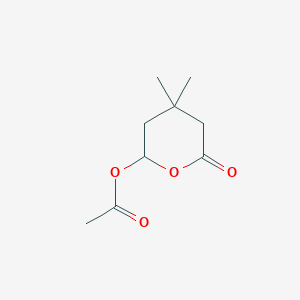
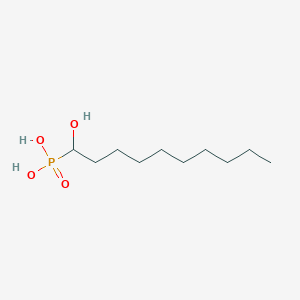
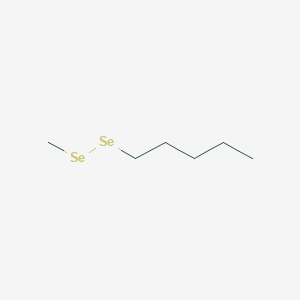
![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
